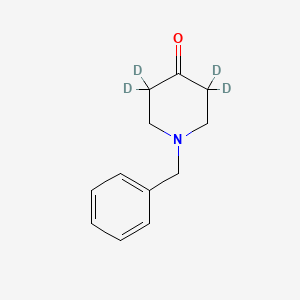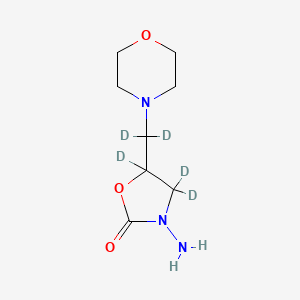
AMOZ-d5
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
AMOZ-d5 is a labeled deuterated metabolite of nitrofuran , an antimicrobial drug used in veterinary medicine . Nitrofurans are known to target bacterial DNA , thereby inhibiting bacterial growth and survival .
Mode of Action
This compound, like other nitrofurans, is believed to exert its antimicrobial effects by interacting with bacterial DNA . This interaction results in the inhibition of DNA synthesis, leading to bacterial cell death .
Biochemical Pathways
Given that it is a metabolite of nitrofuran, it is likely to affect the dna synthesis pathway in bacteria .
Pharmacokinetics
As an analytical standard, this compound is used in various chromatography techniques for the determination of amoz in meat samples and aquaculture products .
Result of Action
The primary result of this compound action, similar to other nitrofurans, is the inhibition of bacterial growth and survival due to the disruption of DNA synthesis .
Action Environment
As an analytical standard, it is used in laboratory settings for the determination of amoz in various samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMOZ-d5 involves the incorporation of deuterium atoms into the molecular structure of AMOZ. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped with advanced technology for deuterium labeling and purification .
Analyse Des Réactions Chimiques
Types of Reactions
AMOZ-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of AMOZ, which are used as internal standards in analytical chemistry .
Applications De Recherche Scientifique
AMOZ-d5 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in chromatography techniques for the quantification of AMOZ in various samples.
Biology: Helps in studying the metabolism and degradation of nitrofuran antibiotics in biological systems.
Medicine: Used in the development of analytical methods for detecting antibiotic residues in food products.
Comparaison Avec Des Composés Similaires
Similar Compounds
AOZ-d4: Another deuterated metabolite of nitrofuran used as an internal standard.
2-NP-AMOZ: A derivative of AMOZ used in similar analytical applications.
SCA-13C-15N2 hydrochloride: A labeled compound used in analytical chemistry for similar purposes.
Uniqueness
AMOZ-d5 is unique due to its specific deuterium labeling, which provides distinct mass spectrometric properties that are essential for its use as an internal standard. This labeling allows for accurate differentiation and quantification of AMOZ in complex samples .
Propriétés
IUPAC Name |
3-amino-4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2/i5D2,6D2,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHAMVOINIHMEX-VJPLVGRJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1N)([2H])C([2H])([2H])N2CCOCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


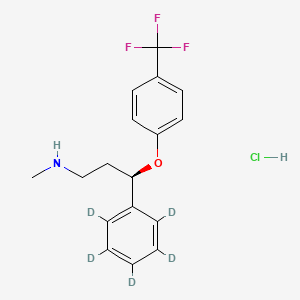

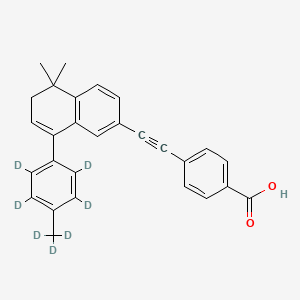
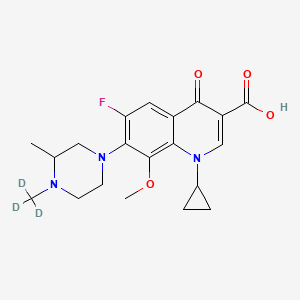

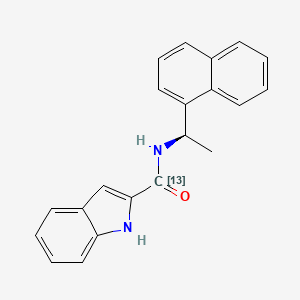
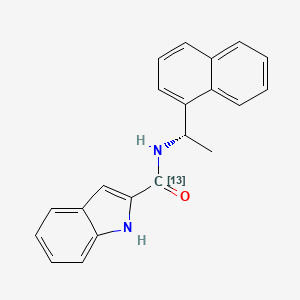
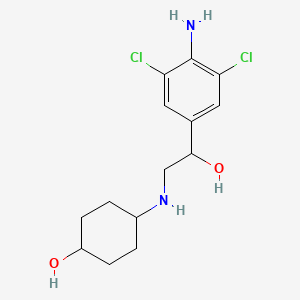
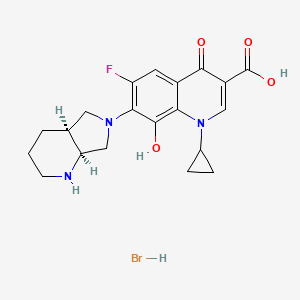
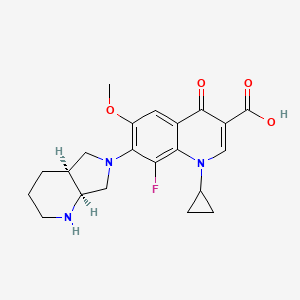
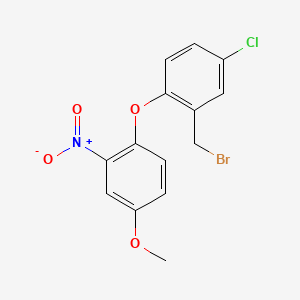
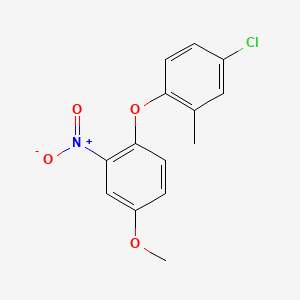
![2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime](/img/structure/B565263.png)
